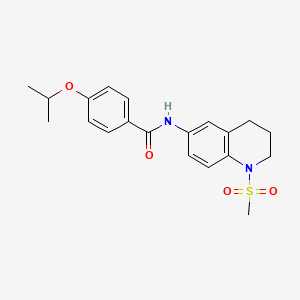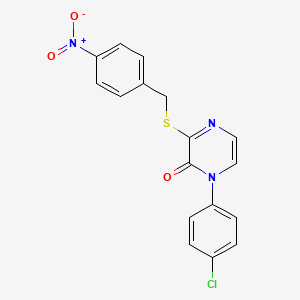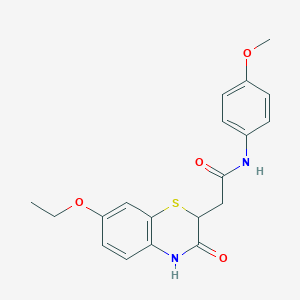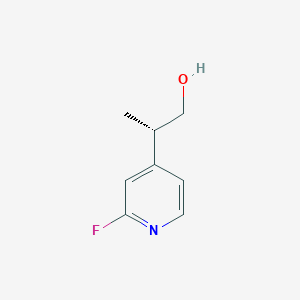
(2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol is a chiral alcohol that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound exhibits a wide range of biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of (2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer development.
Biochemical and Physiological Effects:
(2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol exhibits several biochemical and physiological effects in the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and inhibit the expression of COX-2, an enzyme involved in the production of prostaglandins. In addition, it has been shown to induce apoptosis in cancer cells and inhibit viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol is its high enantiomeric purity, which makes it a valuable tool for studying the biological effects of chiral compounds. However, its low solubility in water can make it challenging to work with in certain experiments. In addition, further studies are needed to fully understand its pharmacokinetic and pharmacodynamic properties.
Orientations Futures
There are several future directions for research on (2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol. One area of focus is the development of more efficient synthesis methods to improve its yield and purity. Another area of interest is the exploration of its potential applications in the treatment of various diseases, such as cancer and viral infections. Additionally, further studies are needed to fully understand its mechanism of action and pharmacological properties.
In conclusion, (2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol is a promising compound with potential applications in the field of medicinal chemistry. Its wide range of biological activities and high enantiomeric purity make it a valuable tool for studying the effects of chiral compounds. Further research is needed to fully understand its pharmacological properties and potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of (2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol can be achieved through several methods. One of the most commonly used methods is the asymmetric reduction of pyridine-4-carboxylic acid using a chiral reducing agent. This method yields the desired product with high enantiomeric purity.
Applications De Recherche Scientifique
(2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Several studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in various animal models.
Propriétés
IUPAC Name |
(2S)-2-(2-fluoropyridin-4-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-6(5-11)7-2-3-10-8(9)4-7/h2-4,6,11H,5H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHYIMNYMOHYAU-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=NC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC(=NC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


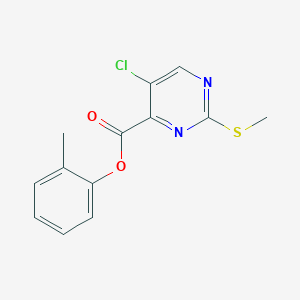
![N-[[4-(4-Hydroxypiperidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2950123.png)
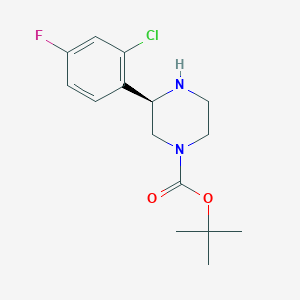
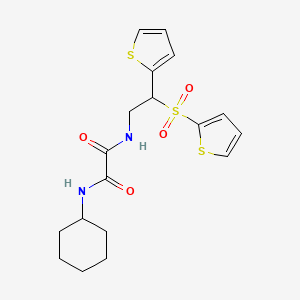

![7-chloro-5-oxo-1-thioxo-N-(p-tolyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2950128.png)
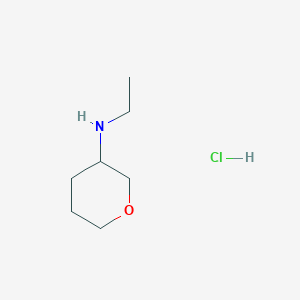
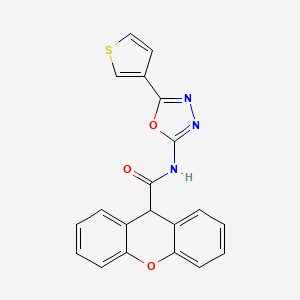
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamide](/img/structure/B2950136.png)
